molecular formula C18H22N4O3S B2814652 N-butyl-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide CAS No. 900009-94-1

N-butyl-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide

Cat. No. B2814652
CAS RN: 900009-94-1
M. Wt: 374.46
InChI Key: WPCQXTGNKFJGQZ-UHFFFAOYSA-N
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Description

“N-butyl-N’-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide” is a complex organic compound. It contains a butyl group, a methoxyphenyl group, and a dihydrothienopyrazole group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The methoxyphenyl group would contribute to the aromaticity of the compound, while the dihydrothienopyrazole group would add a heterocyclic component .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by its functional groups. For example, the butyl group might undergo reactions typical of alkanes, while the methoxyphenyl and dihydrothienopyrazole groups might participate in reactions characteristic of aromatic and heterocyclic compounds respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility might be influenced by the polar methoxyphenyl group, while its reactivity might be affected by the dihydrothienopyrazole group .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Cytotoxicity : N-butyl-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide and its derivatives have been synthesized and characterized for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. The structural data were confirmed through spectral analysis such as IR, MS, 1H-NMR, and 13C-NMR (Hassan, Hafez, & Osman, 2014).

Crystal Structure and Analysis

  • X-ray Crystal Structure : The compound's crystal structure has been determined through X-ray diffraction studies, revealing details about its molecular geometry and intermolecular interactions. This information is vital for understanding the compound's properties and potential applications (Kumara, Kumar, Kumar, & Lokanath, 2018).

Pharmacological Evaluation

  • Anticancer and Antiviral Activities : Research has focused on evaluating the anticancer and antiviral activities of pyrazoline derivatives, including N-butyl-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide. These studies are crucial for the development of new therapeutic agents (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013).

Biological Activity Studies

  • Toxicity and Antioxidant Activity : The compound has been synthesized and its toxicity and antioxidant activity evaluated. Understanding these properties is essential for assessing its safety and potential therapeutic benefits (Jasril, Teruna, Aisyah, Nurlaili, & Hendra, 2019).

Future Directions

The future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action if it’s intended to be used as a drug .

properties

IUPAC Name

N-butyl-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-3-4-9-19-17(23)18(24)20-16-14-10-26-11-15(14)21-22(16)12-5-7-13(25-2)8-6-12/h5-8H,3-4,9-11H2,1-2H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCQXTGNKFJGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide

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